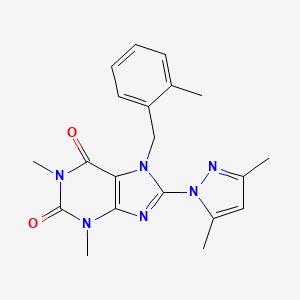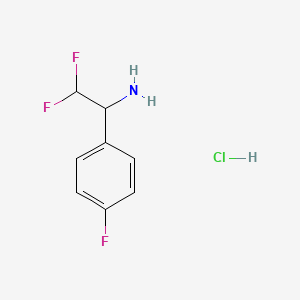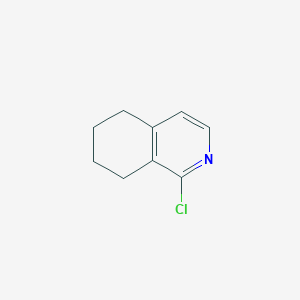
1-Chloro-5,6,7,8-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10ClN and a molecular weight of 167.64 . It is a yellow to brown liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 . The crystal structure of related compounds has been determined by X-ray diffraction analysis .
Physical and Chemical Properties Analysis
This compound has a predicted density of 1.185±0.06 g/cm3 and a predicted pKa of 1.46±0.20 . It has a boiling point of 130-135 °C at a pressure of 5 Torr .
Wissenschaftliche Forschungsanwendungen
Chemosensor for Metal Ions
- 5-Chloro-8-methoxyquinoline, a compound related to 1-Chloro-5,6,7,8-tetrahydroisoquinoline, has been characterized as a selective chemosensor for Cd²⁺ ions, potentially useful in measuring Cd²⁺ concentrations in waste streams and food products (Prodi et al., 2001).
Synthesis and Structural Analysis
- Novel tetrahydroisoquinoline alkaloids have been synthesized and structurally characterized, demonstrating the compound's versatility in chemical synthesis and its potential applications in drug development (Kasturi et al., 1992).
Anticancer Activity
- Certain 1,2,3,4-tetrahydroisoquinoline derivatives have shown selective antiglioma activity, indicating their potential use in cancer therapeutics (Mohler et al., 2006).
Antiplasmodial Activity
- Studies on 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogues have revealed moderate to high antiplasmodial activity against Plasmodium falciparum, suggesting their potential as antimalarial agents (Hanna et al., 2014).
Green Chemistry Approaches
- A novel eco-friendly approach has been developed for constructing multi-functionalized benzenes using tetrahydroisoquinoline derivatives, highlighting the compound's role in sustainable chemical synthesis (Damera & Pagadala, 2023).
Enantioselective Synthesis
- Enantioselective synthesis of C1-aryl-substituted tetrahydroisoquinolines has been achieved using imine reductase, opening up possibilities for producing biologically important compounds (Zhu et al., 2017).
Multicomponent Reactions
- Research on the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has advanced, enabling the synthesis of diverse derivatives with potential biological activities (Kaur & Kumar, 2020).
Safety and Hazards
1-Chloro-5,6,7,8-tetrahydroisoquinoline is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Wirkmechanismus
Target of Action
It is a chlorinated derivative of tetrahydroisoquinoline, a heterocyclic compound commonly found in various natural products and pharmaceuticals .
Mode of Action
It has been studied for its potential use in medicinal chemistry, particularly in the development of new drugs for the treatment of neurological disorders, such as parkinson’s disease and schizophrenia .
Pharmacokinetics
Its boiling point is 130-135 °c (press: 5 torr), and it has a predicted density of 1185±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Its potential use in the treatment of neurological disorders suggests it may have effects on neuronal function .
Eigenschaften
IUPAC Name |
1-chloro-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVXIJFUNYATQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2845473.png)
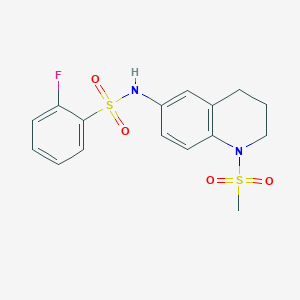
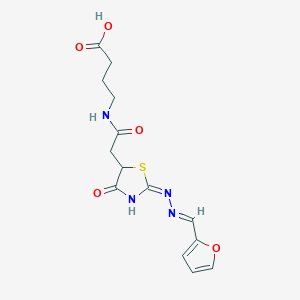

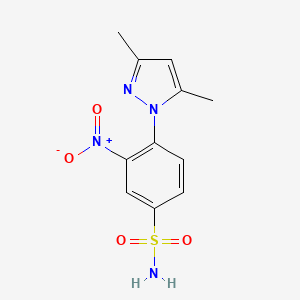
![2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide](/img/structure/B2845481.png)
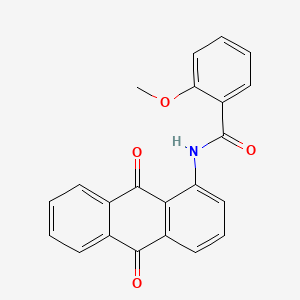

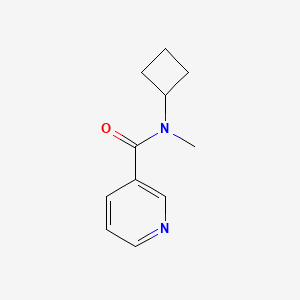
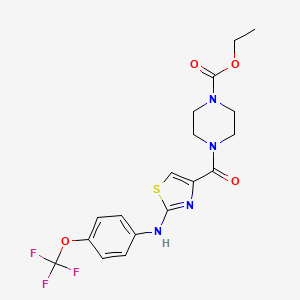
![1-Chloro-4-[(4-fluorosulfonyloxyphenyl)-methylcarbamoyl]benzene](/img/structure/B2845491.png)
